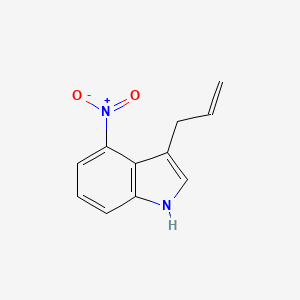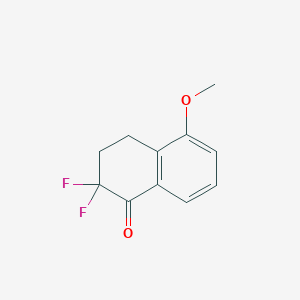
2,2-Difluoro-5-methoxytetralin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable naphthalenone precursor. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the naphthalenone ring or to remove specific substituents.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluoro-methoxy-naphthoquinone, while reduction could produce a dihydro-naphthalenone derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Possible applications in drug discovery and development due to its unique structural features.
Industry: Use in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy group, which can affect its reactivity and applications.
5-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atoms, which can influence its chemical properties and biological activity.
2,2-Difluoro-5-methoxy-naphthalene:
Uniqueness
2,2-Difluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of fluorine atoms and a methoxy group on the naphthalenone ring. This combination can impart distinct chemical and physical properties, making it valuable for specific applications in various fields.
Propiedades
Número CAS |
874279-90-0 |
|---|---|
Fórmula molecular |
C11H10F2O2 |
Peso molecular |
212.19 g/mol |
Nombre IUPAC |
2,2-difluoro-5-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C11H10F2O2/c1-15-9-4-2-3-8-7(9)5-6-11(12,13)10(8)14/h2-4H,5-6H2,1H3 |
Clave InChI |
RABVEIQIAAYHIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1CCC(C2=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



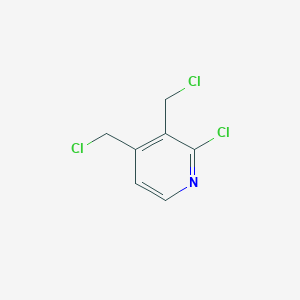
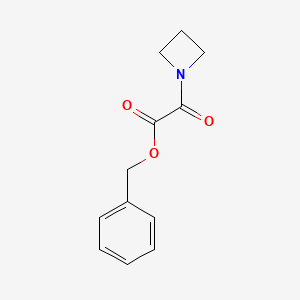
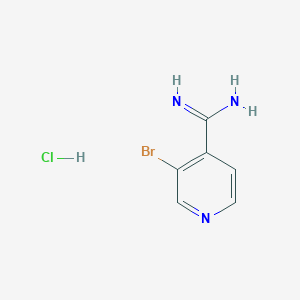
![[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695315.png)
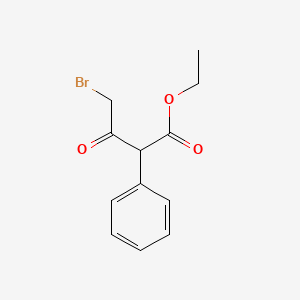
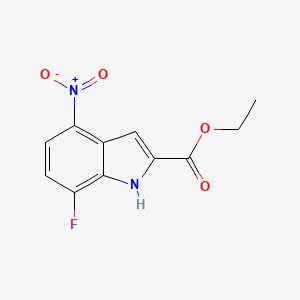
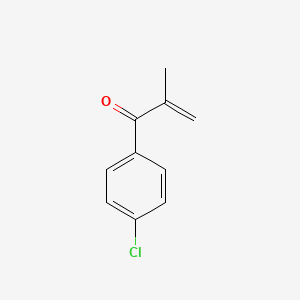
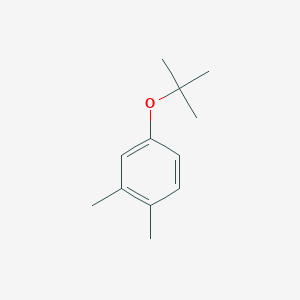
![Bis[(2-methylpropan-2-yl)oxy]diazene](/img/structure/B13695342.png)
![Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13695352.png)
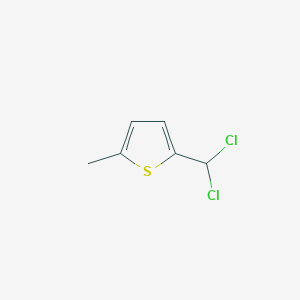
![4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13695365.png)
